molecular formula C9H6N4S B3350880 1H-[1,2,4]Triazino[6,5-b]indole-3-thiol CAS No. 31481-99-9

1H-[1,2,4]Triazino[6,5-b]indole-3-thiol

Cat. No.: B3350880
CAS No.: 31481-99-9
M. Wt: 202.24
InChI Key: MZSGXOVJJSKNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-[1,2,4]Triazino[6,5-b]indole-3-thiol is a heterocyclic compound that has garnered significant interest in medicinal and organic chemistry. This compound is known for its diverse biological activities, including antimalarial, antidepressant, and antileishmanial properties . The unique structure of this compound makes it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

The synthesis of 1H-[1,2,4]Triazino[6,5-b]indole-3-thiol typically involves the condensation of isatins with thiosemicarbazide. One method includes refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . Another approach involves the use of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-[1,2,4]Triazino[6,5-b]indole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide, and catalysts to enhance reaction rates. Major products formed from these reactions include various substituted triazinoindole derivatives, which can exhibit different biological activities.

Scientific Research Applications

1H-[1,2,4]Triazino[6,5-b]indole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-[1,2,4]Triazino[6,5-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to ferrous ions, which can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway . This compound can also interact with DNA, leading to the inhibition of DNA replication and transcription in certain pathogens.

Comparison with Similar Compounds

1H-[1,2,4]Triazino[6,5-b]indole-3-thiol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific biological activities and its ability to form various substituted derivatives, which can be tailored for specific applications.

Properties

IUPAC Name

2,9-dihydro-[1,2,4]triazino[6,5-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-11-7-5-3-1-2-4-6(5)10-8(7)12-13-9/h1-4H,(H,10,12)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSGXOVJJSKNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=S)NN=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-[1,2,4]Triazino[6,5-b]indole-3-thiol
Reactant of Route 2
1H-[1,2,4]Triazino[6,5-b]indole-3-thiol
Reactant of Route 3
1H-[1,2,4]Triazino[6,5-b]indole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.